Fmoc-D-bishomopropargylglycine

Vue d'ensemble

Description

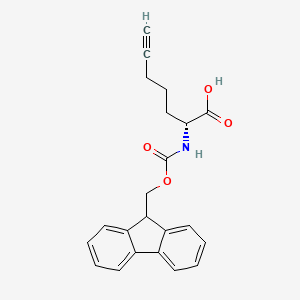

Fmoc-D-bishomopropargylglycine: is a derivative of glycine, an amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis. This compound is particularly useful for introducing an alkyne side chain into peptides, which can be further utilized in various chemical reactions, such as Glaser coupling.

Mécanisme D'action

Target of Action

Fmoc-D-bishomopropargylglycine is primarily used as a building block in the synthesis of peptides . Its primary targets are the amino groups in peptide chains .

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protects the amine from unwanted reactions during the synthesis process.

Biochemical Pathways

This compound is involved in the solid-phase peptide synthesis (SPPS) pathway . It allows for the introduction of an amino acid bearing an alkyne side chain, which is useful for the synthesis of cyclic peptides by an alkyne-alkyne Glaser coupling .

Result of Action

The result of this compound’s action is the successful synthesis of cyclic peptides with an alkyne side chain . These peptides can have various applications, including therapeutic and research purposes.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability . For instance, the alkyne-alkyne Glaser coupling involves heating to 60 °C using microwaves .

Analyse Biochimique

Biochemical Properties

It is known to be involved in the synthesis of cyclic peptides

Cellular Effects

As a synthetic compound used in peptide synthesis, its primary role is in the production of cyclic peptides

Molecular Mechanism

The molecular mechanism of Fmoc-D-bishomopropargylglycine is related to its role in peptide synthesis. This enables the synthesis of cyclic peptides through an alkyne-alkyne Glaser coupling

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-bishomopropargylglycine typically involves the protection of the amino group of glycine with the Fmoc group. This is achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-protected glycine is then subjected to further reactions to introduce the alkyne side chain.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-bishomopropargylglycine undergoes various chemical reactions, including:

Oxidation: The alkyne side chain can be oxidized to form different functional groups.

Reduction: The alkyne can be reduced to an alkene or alkane.

Substitution: The alkyne can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Copper(I) iodide and palladium(II) acetate are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes.

Applications De Recherche Scientifique

Chemistry: Fmoc-D-bishomopropargylglycine is widely used in the synthesis of cyclic peptides through Glaser coupling. This reaction involves the coupling of two alkyne groups to form a carbon-carbon bond, resulting in the formation of cyclic structures.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The alkyne side chain can be used for click chemistry, allowing for the attachment of various probes and labels.

Medicine: The compound is used in the development of peptide-based drugs

Industry: In the industrial sector, this compound is used in the production of high-value peptides and proteins. The compound’s versatility in chemical reactions makes it a valuable tool in peptide synthesis.

Comparaison Avec Des Composés Similaires

- Fmoc-L-propargylglycine

- Fmoc-azidolysine

- Fmoc-propargyl-Gly-OH

- Fmoc-(S)-propargyl-Ala-OH

Comparison: Fmoc-D-bishomopropargylglycine is unique due to its D-configuration and the presence of an extended alkyne side chain. This makes it particularly useful for the synthesis of cyclic peptides and for applications requiring click chemistry. In contrast, similar compounds like Fmoc-L-propargylglycine and Fmoc-azidolysine have different side chains and configurations, which may affect their reactivity and applications.

Activité Biologique

Fmoc-D-bishomopropargylglycine is a synthetic derivative of glycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an alkyne side chain. This compound plays a significant role in peptide synthesis and has garnered attention for its potential applications in biochemical research and medicine.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Fmoc Group : A protective group that shields the amino functionality during peptide synthesis.

- Alkyne Side Chain : Facilitates various chemical reactions, particularly in click chemistry.

The molecular formula is with a molecular weight of 253.31 g/mol. The compound's CAS number is 1198791-55-7, which aids in its identification in chemical databases.

The primary mechanism of action for this compound involves its use as a building block in solid-phase peptide synthesis (SPPS). The alkyne side chain allows for further functionalization through reactions such as Glaser coupling, enabling the formation of cyclic peptides.

Biochemical Pathways

- Peptide Synthesis : Acts as a precursor in the synthesis of cyclic peptides.

- Click Chemistry : The alkyne group can be utilized for bioorthogonal reactions, allowing for the attachment of probes or labels to study protein interactions.

Biological Applications

This compound has been explored in various biological contexts:

1. Peptide Synthesis

The compound is extensively used in the synthesis of cyclic peptides, which are known for their stability and biological activity. The incorporation of the alkyne moiety allows for the formation of diverse cyclic structures through Glaser coupling.

2. Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes, such as Acylpeptide Hydrolase (APEH). For instance, one study reported that a clicked peptide derived from this compound inhibited APEH activity by over 80% at a concentration of 25 µM, highlighting its potential as a therapeutic agent against cancer by modulating protein turnover mechanisms .

| Compound | APEH Inhibition (%) at 25 µM | IC50 (µM) |

|---|---|---|

| NHB3.3 | 80 | 10.5 |

| NHB1.2 | 40 | - |

| NHB1.2rev | 30 | - |

3. Protein-Protein Interactions

The alkyne functionality allows for click chemistry applications, facilitating the study of protein-protein interactions and enabling the labeling of proteins for visualization in cellular assays.

Safety and Handling

This compound is classified as slightly hazardous to aquatic environments. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) and appropriate waste disposal methods.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCKIQCRKHNUOY-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.